
N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl
Vue d'ensemble
Description
“N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl” is a chemical compound that falls under the category of substituted phenethylamine. It has a molecular formula of C12H16BrClFN and a molecular weight of 308.62 g/mol .
Molecular Structure Analysis
The molecular structure of “N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl” consists of a benzylamine group, which is a benzene ring attached to an amine group, substituted with a bromine atom at the 4th position and a fluorine atom at the 2nd position . The benzylamine group is further attached to a cyclopentyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl” are not fully detailed in the sources I found. It has a molecular weight of 308.62 g/mol .Applications De Recherche Scientifique
Synthesis and Carbonic Anhydrase Inhibition
Research on derivatives of similar chemical structures has shown promising applications in inhibiting carbonic anhydrases, which are crucial for various physiological functions. For instance, studies on the synthesis of certain bromophenol derivatives and their carbonic anhydrase inhibitory properties highlight their potential as leads for novel inhibitors with therapeutic applications in conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012); (Boztaş et al., 2015).
Metabolism and Elimination Studies
Compounds with structural similarities have been used to understand metabolism and elimination processes in humans, providing insights into how novel psychoactive substances are processed. This research aids in developing screening methods for substance abuse and understanding the pharmacokinetics of new drugs (Kim et al., 2019).
Synthesis of Radiotracers for PET Imaging
The synthesis of fluorobenzylamine derivatives demonstrates their application in creating positron emission tomography (PET) radiotracers. These compounds are crucial for advancing diagnostic imaging, allowing for the study of various biological processes in real-time, including tumor progression and brain activity (Koslowsky et al., 2010).
Corrosion Inhibition
Research on structurally related compounds as corrosion inhibitors for mild steel in acidic media shows their potential industrial applications. These studies contribute to developing more effective corrosion protection strategies, essential for extending the lifespan of metal structures and components (Hussein, 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-bromo-2-fluorophenyl)methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN.ClH/c13-10-6-5-9(12(14)7-10)8-15-11-3-1-2-4-11;/h5-7,11,15H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJPAIUGIRTPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(C=C(C=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1457855.png)


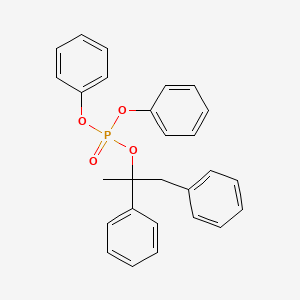
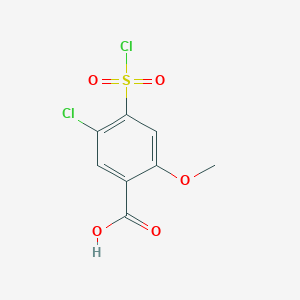
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride](/img/structure/B1457860.png)


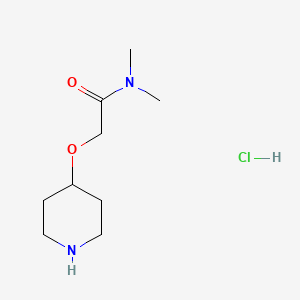
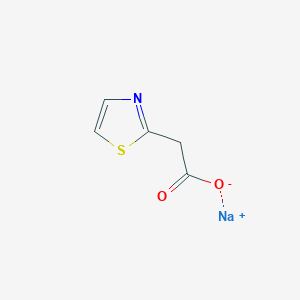
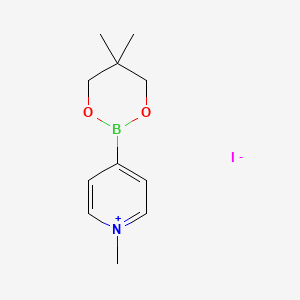
![Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1457869.png)